N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 922016-09-9
VCID: VC4976456
InChI: InChI=1S/C25H33N5O3/c1-28-12-14-30(15-13-28)22(18-8-9-21-19(16-18)10-11-29(21)2)17-26-24(31)25(32)27-20-6-4-5-7-23(20)33-3/h4-9,16,22H,10-15,17H2,1-3H3,(H,26,31)(H,27,32)
SMILES: CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)C3=CC4=C(C=C3)N(CC4)C
Molecular Formula: C25H33N5O3
Molecular Weight: 451.571

N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

CAS No.: 922016-09-9

Cat. No.: VC4976456

Molecular Formula: C25H33N5O3

Molecular Weight: 451.571

* For research use only. Not for human or veterinary use.

N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide - 922016-09-9

Specification

CAS No. 922016-09-9
Molecular Formula C25H33N5O3
Molecular Weight 451.571
IUPAC Name N'-(2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Standard InChI InChI=1S/C25H33N5O3/c1-28-12-14-30(15-13-28)22(18-8-9-21-19(16-18)10-11-29(21)2)17-26-24(31)25(32)27-20-6-4-5-7-23(20)33-3/h4-9,16,22H,10-15,17H2,1-3H3,(H,26,31)(H,27,32)
Standard InChI Key YFJCOXAUTBRYEM-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)C3=CC4=C(C=C3)N(CC4)C

Introduction

N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique molecular structure and potential biological activities. This compound features an oxalamide linkage, which is significant for its potential therapeutic applications.

Synthesis and Chemical Reactivity

The synthesis of N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. These steps require careful optimization to maximize yields and minimize by-products.

Chemical Reactions

The compound can undergo various chemical reactions due to its functional groups:

  • Oxidation: The oxalamide and piperazine groups can be oxidized under appropriate conditions.

  • Hydrolysis: The oxalamide linkage can be susceptible to hydrolysis, potentially leading to the formation of carboxylic acids.

  • Alkylation: The nitrogen atoms in the piperazine and indoline rings can participate in alkylation reactions.

Potential Applications in Medicinal Chemistry

N1-(2-methoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is of interest in medicinal chemistry due to its potential biological activities. Its structural features suggest it may interact with specific molecular targets, such as kinases involved in cellular signaling pathways.

Mechanism of Action

It is hypothesized that this compound may act as an inhibitor for certain kinases, such as ribosomal S6 kinase, which plays a role in cell growth and survival. By binding to these targets, it can modulate their activity, leading to various biological effects that could be beneficial in therapeutic contexts.

Research Findings and Future Directions

Studies on this compound often utilize techniques such as surface plasmon resonance and molecular docking simulations to elucidate its binding affinities and interaction mechanisms. Further research is needed to fully explore its potential applications and to modify its structure for enhanced efficacy and selectivity against various biological targets.

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